molecular formula C17H13F3N2O3S2 B2658701 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1798539-66-8

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2658701
CAS No.: 1798539-66-8
M. Wt: 414.42
InChI Key: JZCJGESBBORMOO-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a thiophene ring, a pyridine ring, a sulfonamide group, and a trifluoromethoxy group attached to a benzene ring. The presence of these groups could give the compound various chemical and physical properties, and potentially make it useful in a range of applications, from pharmaceuticals to materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyridine and thiophene rings suggests that the compound may have interesting electronic properties, while the sulfonamide and trifluoromethoxy groups could introduce additional functionality .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and thiophene rings could potentially make the compound aromatic, while the sulfonamide and trifluoromethoxy groups could introduce polarity and potentially make the compound soluble in certain solvents .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques and Characterization

Studies have developed novel synthesis methods and characterized derivatives of benzenesulfonamide compounds. For example, one study focused on the synthesis and characterization of Celecoxib derivatives as potential agents for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the diverse applications of benzenesulfonamide derivatives in medicinal chemistry (Küçükgüzel et al., 2013). Another investigation explored oxidative cross-coupling reactions involving N-(2‘-Phenylphenyl)benzenesulfonamides, demonstrating advanced methods for creating complex molecules (Miura et al., 1998).

Therapeutic Applications

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial potential of benzenesulfonamide derivatives. For instance, derivatives have been evaluated for their ability to inhibit kynurenine 3-hydroxylase, showing promise as high-affinity inhibitors with potential implications in the treatment of diseases related to the kynurenine pathway (Röver et al., 1997). Furthermore, research into zinc(II) phthalocyanine compounds substituted with benzenesulfonamide derivative substituents has revealed their photosensitizing abilities, suitable for photocatalytic applications and possibly for photodynamic therapy (Öncül et al., 2021).

Bioactivity and Drug Development

Bioactivity and Potential Drug Development

The synthesis and biological evaluation of new compounds for their potential as GPR119 agonists for the treatment of diabetes or as anticancer and antibacterial agents highlight the versatility of benzenesulfonamide derivatives in drug development (Yu et al., 2014). Additionally, studies on the synthesis and docking of thiourea derivatives bearing benzenesulfonamide moiety against Mycobacterium tuberculosis suggest the role of these compounds in combating tuberculosis (Ghorab et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it was designed to interact with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being investigated as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-15-1-3-16(4-2-15)27(23,24)22-9-12-7-14(10-21-8-12)13-5-6-26-11-13/h1-8,10-11,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCJGESBBORMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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